molecular formula C11H14O4 B024984 2-(2,3,4-Trimethoxyphenyl)acetaldehyde CAS No. 104216-97-9

2-(2,3,4-Trimethoxyphenyl)acetaldehyde

Cat. No.: B024984
CAS No.: 104216-97-9
M. Wt: 210.23 g/mol
InChI Key: FQDMSPFPWVUVKY-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of three methoxy groups attached to a benzene ring and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable reagent to introduce the acetaldehyde group. One common method is the reduction of 2,3,4-trimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(2,3,4-Trimethoxyphenyl)acetic acid.

    Reduction: 2-(2,3,4-Trimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy groups and the aldehyde functional group play crucial roles in its reactivity and interaction with molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

2-(2,3,4-Trimethoxyphenyl)acetaldehyde can be compared with other similar compounds such as:

    2,3,4-Trimethoxybenzaldehyde: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.

    2,3,4-Trimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.

    2,3,4-Trimethoxyphenylethanol: Contains an alcohol group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its combination of methoxy groups and an aldehyde functional group, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDMSPFPWVUVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479505
Record name (2,3,4-Trimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104216-97-9
Record name (2,3,4-Trimethoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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